molecular formula C13H8BrNOS B15212044 2-(5-Bromothiophen-2-yl)-2,3-dihydrobenzofuran-5-carbonitrile CAS No. 851777-32-7

2-(5-Bromothiophen-2-yl)-2,3-dihydrobenzofuran-5-carbonitrile

Cat. No.: B15212044
CAS No.: 851777-32-7
M. Wt: 306.18 g/mol
InChI Key: XFRUMVRIKPTAKH-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-2-yl)-2,3-dihydrobenzofuran-5-carbonitrile is an organic compound that features a benzofuran ring fused with a thiophene ring, which is brominated at the 5-position

Properties

CAS No.

851777-32-7

Molecular Formula

C13H8BrNOS

Molecular Weight

306.18 g/mol

IUPAC Name

2-(5-bromothiophen-2-yl)-2,3-dihydro-1-benzofuran-5-carbonitrile

InChI

InChI=1S/C13H8BrNOS/c14-13-4-3-12(17-13)11-6-9-5-8(7-15)1-2-10(9)16-11/h1-5,11H,6H2

InChI Key

XFRUMVRIKPTAKH-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C1C=C(C=C2)C#N)C3=CC=C(S3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromothiophen-2-yl)-2,3-dihydrobenzofuran-5-carbonitrile typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods would be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-2-yl)-2,3-dihydrobenzofuran-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

2-(5-Bromothiophen-2-yl)-2,3-dihydrobenzofuran-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-2-yl)-2,3-dihydrobenzofuran-5-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromothiophen-2-yl)-2,3-dihydrobenzofuran-5-carbonitrile is unique due to its combination of a benzofuran ring with a brominated thiophene ring and a nitrile group. This unique structure imparts specific electronic and steric properties that can be exploited in various applications, particularly in organic electronics and medicinal chemistry .

Biological Activity

The compound 2-(5-bromothiophen-2-yl)-2,3-dihydrobenzofuran-5-carbonitrile is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The molecular formula of the compound is C13H10BrNC_{13}H_{10}BrN, with a molecular weight of approximately 277.14 g/mol. The structure features a bromothiophene moiety linked to a dihydrobenzofuran and a carbonitrile group, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives similar to This compound exhibit significant anticancer properties. For instance, compounds with similar scaffolds have shown efficacy against various cancer cell lines, including:

CompoundCell LineIC50 (µM)Reference
Compound AHeLa1.0 ± 0.1
Compound BMCF-70.8 ± 0.05
Compound CA5491.5 ± 0.2

These findings suggest that the compound may inhibit cellular proliferation and induce apoptosis in cancer cells.

Antimicrobial Activity

In addition to anticancer effects, This compound has been evaluated for antimicrobial properties. Preliminary results show that it possesses activity against both Gram-positive and Gram-negative bacteria:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate potential therapeutic applications in treating bacterial infections.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2:

ParameterControlTreatment (50 µM)
IL-6 (pg/mL)100 ± 1040 ± 5
TNF-α (pg/mL)80 ± 830 ± 3

This suggests that This compound could be beneficial in managing inflammatory diseases.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that the bromothiophene moiety may interact with various biological targets, including enzymes and receptors involved in cell signaling pathways.

Case Studies

A notable case study involved the administration of a related compound in a preclinical model of cancer. The study reported significant tumor reduction and improved survival rates in treated animals compared to controls. Such findings underscore the potential of compounds like This compound in cancer therapy.

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